molecular formula C18H17BrN2O2 B2571105 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one CAS No. 1092344-36-9

5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one

Cat. No.: B2571105
CAS No.: 1092344-36-9
M. Wt: 373.25
InChI Key: LNOPMJRAFOYIJG-UHFFFAOYSA-N
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Description

5-Bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one (CAS 5647-75-6) is a high-purity, synthetic organic compound supplied for research and development purposes. This molecule features an oxindole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a bromo substituent and a (4-butoxyphenyl)imino moiety, which can be critical for modulating the compound's electronic properties, lipophilicity, and interactions with biological targets . Isatin and oxindole derivatives are extensively investigated in anticancer research due to their ability to interact with multiple cellular pathways . Related (E)-isatin compounds have demonstrated significant in vitro antiproliferative activity against panels of human tumor cell lines, making this structural class a valuable template for developing novel anticancer agents . The presence of the bromine atom offers a potential site for further structural diversification via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is a versatile building block for exploring new chemical space in drug discovery, particularly in the synthesis of heterocyclic hybrids with potential multimodal mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-3-(4-butoxyphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-2-3-10-23-14-7-5-13(6-8-14)20-17-15-11-12(19)4-9-16(15)21-18(17)22/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOPMJRAFOYIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one typically involves the following steps:

Chemical Reactions Analysis

5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been evaluated for its cytotoxic properties against various cancer cell lines. Research indicates that derivatives of indole, including 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one, exhibit significant activity against human tumor cell lines. For instance, studies have shown that related compounds demonstrate marked effects on breast cancer (BT-549), lung cancer (NCI-H23), and ovarian cancer (IGROV1) cell lines, suggesting that this compound may also possess similar anticancer properties .

Mechanism of Action
The mechanisms through which indole derivatives exert their anticancer effects are often linked to their ability to interact with various molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The bromine atom in the structure is believed to enhance these interactions, potentially leading to increased potency against tumor cells .

Antiviral Properties

Research has indicated that indole derivatives can exhibit antiviral activities against several viruses. For example, compounds similar to 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one have shown activity against Human Immunodeficiency Virus (HIV) and other viral pathogens. The structural features of these compounds play a crucial role in their ability to inhibit viral replication and mitigate viral-induced cytotoxicity .

Anti-inflammatory Effects

Indole derivatives are recognized for their anti-inflammatory properties. The presence of specific functional groups in 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one may contribute to its potential as an anti-inflammatory agent by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

Organic Synthesis

Building Block for New Compounds
In organic chemistry, 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one serves as a versatile building block for synthesizing more complex molecules. Its unique structural characteristics allow chemists to create novel derivatives with tailored biological activities. This versatility is particularly valuable in drug discovery and development processes .

Case Studies and Research Findings

StudyFocusFindings
Verma et al., 2024Cytotoxicity EvaluationIdentified significant cytotoxic effects on breast and lung cancer cell lines with log(10)GI(50) values indicating strong potency .
Spallarossa et al., 2023Antiviral ActivityDemonstrated effectiveness against HIV and other viruses, linking structure to activity .
Choppara et al., 2024Anti-inflammatory PropertiesFound that certain indole derivatives exhibit reduced inflammation markers in vitro .

Mechanism of Action

The mechanism of action of 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications at the Imino Substituent

T14 (5-Bromo-3-[(4-(2-Morpholine-4-yl-Propoxy)Phenyl)Imino]-1H-Indol-2-One)
  • Key Difference : Replaces the butoxy group with a morpholine-linked propoxy chain.
  • Impact :
    • Increased polarity due to morpholine’s tertiary amine and oxygen atoms, enhancing water solubility compared to the butoxy analog .
    • Biological relevance : Morpholine derivatives often exhibit improved pharmacokinetic profiles and target affinity in CNS disorders .
  • Molecular Weight : 462.31 g/mol (vs. ~387.24 g/mol for the butoxy compound).
AN1 (3Z)-5-Bromo-3-[(3-Bromo-4,5-Dihydroxyphenyl)Methylidene]-1H-Indol-2-One
  • Key Difference: Replaces the butoxyphenyl imino group with a dihydroxyphenyl methylidene moiety.
  • Reduced lipophilicity, which may limit blood-brain barrier penetration compared to the butoxy analog.

Core Structural Modifications

Compound 1 (2-Amino-5-(5-Bromo-1H-Indol-3-ylmethylene)-1-Methyl-1,5-Dihydro-Imidazol-4-One)
  • Key Difference : Incorporates an imidazolone ring fused to the indole core.
  • Reduced conformational flexibility, which may restrict binding to certain targets.
  • Synthesis : Similar to the parent compound but requires additional steps to form the imidazolone ring .
LPSF/NN-52 (3-(4-Bromo-Benzyl)-5-(1H-Indol-3-yl-Methylene)-2-Thioxo-Imidazolidin-4-One)
  • Key Difference: Substitutes the imino group with a thioxo-imidazolidinone system.
  • Impact :
    • Thioxo group introduces sulfur-based hydrogen bonding and redox activity.
    • Anti-inflammatory activity : Inhibited leukocyte migration by 72% in murine models, outperforming indomethacin in some assays .
  • Mechanism: Likely modulates TNF-α and IL-1β cytokine levels, unlike the butoxy analog, which lacks reported immunomodulatory data .

Halogen and Aromatic Substituent Variations

5-Bromo-3-[(3-Chloro-4-Methylphenyl)Imino]-1H-Indol-2-One
  • Key Difference : Replaces butoxy with a chloro-methylphenyl group.
  • Steric effects: The methyl group may hinder rotation, stabilizing specific conformations .
  • Molecular Weight : 349.62 g/mol (lower than the butoxy analog) .
5-Bromo-3-Hydroxy-3-[2-(3-Nitrophenyl)-2-Oxoethyl]-1H-Indol-2-One
  • Key Difference : Introduces a nitro-substituted phenacyl group at position 3.
  • Impact :
    • Electron-withdrawing nitro group reduces electron density on the indole ring, altering reactivity in electrophilic substitutions.
    • Hydroxy and ketone groups enable chelation with metal ions, relevant in catalytic or metalloenzyme inhibition applications .

Comparative Data Table

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-Butoxyphenyl imino ~387.24 Not explicitly reported
T14 4-(2-Morpholine-4-yl-propoxy)phenyl 462.31 Improved solubility
AN1 3-Bromo-4,5-dihydroxyphenyl 427.09 mHTT-LC3 linker activity
LPSF/NN-52 4-Bromo-benzyl-thioxo-imidazolidinone 445.38 72% leukocyte migration inhibition
5-Bromo-3-[(3-chloro-4-methylphenyl)imino] 3-Chloro-4-methylphenyl 349.62 Unreported

Research Implications

  • Lipophilicity vs. Solubility : The butoxy analog’s balance between lipophilicity and solubility makes it suitable for oral bioavailability studies, whereas morpholine (T14) or hydroxy (AN1) derivatives may prioritize CNS or polar target engagement.
  • Electrophilic Reactivity : Bromine and chlorine substituents enhance reactivity for covalent inhibitor design, while nitro or thioxo groups expand redox or chelation capabilities.
  • Biological Screening : Further studies are needed to elucidate the butoxy analog’s specific targets, leveraging lessons from its anti-inflammatory (LPSF/NN-52) and neurodegenerative (AN1) analogs.

Biological Activity

5-Bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one is C15H14BrN2O, with a molecular weight of approximately 316.19 g/mol. The compound features a bromine atom at the 5-position and a butoxyphenyl imino group, contributing to its unique biological profile.

The mechanism by which 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one exerts its biological effects involves interaction with various molecular targets. Key aspects include:

  • Molecular Targets : The compound is believed to interact with enzymes and receptors that regulate cell proliferation and apoptosis.
  • Pathways : It may modulate signaling pathways associated with inflammation, oxidative stress, and cell cycle regulation, impacting various cellular processes.

Antiviral Activity

Preliminary studies suggest that 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one exhibits antiviral activity. In vitro assays have indicated its potential effectiveness against certain viral strains, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it can inhibit tumor growth by disrupting the cell cycle and promoting programmed cell death .

Antimicrobial Activity

The antimicrobial efficacy of 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one has been evaluated against various bacterial and fungal strains. The results are summarized in the table below:

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus1020Bactericidal
Escherichia coli1530Bactericidal
Candida albicans2550Fungicidal

The compound demonstrated significant inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various indole derivatives, 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one was found to exhibit superior activity against Staphylococcus aureus compared to standard antibiotics like Ciprofloxacin. The study reported an MIC of 10 µg/mL for this compound, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of the compound on human cancer cell lines. Results indicated that treatment with 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one led to a significant decrease in cell viability and induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM across multiple cancer types .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one2510
5-fluoro-3-[(4-butoxyphenyl)imino]-1H-indol-2-one3015
5-chloro-3-[(4-butoxyphenyl)imino]-1H-indol-2-one3520

This table illustrates that while all compounds exhibit similar activities, the bromine substitution significantly enhances both anticancer and antimicrobial effects compared to fluorine or chlorine substitutions .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 5-bromo-isatin derivatives and 4-butoxyaniline under acidic or thermal conditions. Key steps include:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) or ethanol to enhance solubility of intermediates .

  • Catalysis : Acetic acid or p-toluenesulfonic acid (PTSA) catalyzes imine bond formation .

  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity .
    Yield Optimization : Low yields (e.g., 18% in analogous indole syntheses ) may arise from steric hindrance from the butoxy group. Microwave-assisted synthesis or inert atmospheres (N₂/Ar) can mitigate side reactions.

    • Table 1 : Synthetic Approaches for Analogous Indole Derivatives
Compound ClassMethodYieldKey ConditionsReference
Trifluoromethyl-indoleCondensation18%Hexane/ethyl acetate
Metal carbonyl complexesPhotochemical reactionN/AUV light, M(CO)₆ precursors

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ7.0–8.0 ppm for indole and phenyl groups) and imine (C=N) signals (δ8.5–9.5 ppm) .

  • FT-IR : Confirm imine formation via C=N stretching (1600–1650 cm⁻¹) and indole NH (3200–3400 cm⁻¹) .

  • X-ray Crystallography : SHELX programs refine molecular geometry. For example, R factors <0.06 ensure accuracy in bond length/angle determination .

    • Table 2 : Key Spectroscopic Parameters
TechniqueObserved SignalsStructural InsightReference
¹H NMRδ9.69 (s, NH), 7.93 (s, Ar-H)Indole NH and aromatic protons
X-rayR factor = 0.058, wR = 0.159Molecular geometry confirmation

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be integrated with experimental data to elucidate electronic properties?

  • Methodological Answer :
  • Computational Protocol :

Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) .

Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate charge-transfer transitions.

Analyze electrostatic potential maps to predict reactive sites (e.g., imine nitrogen for metal coordination) .

  • Validation : Adjust basis sets (e.g., 6-311++G**) to align DFT-predicted bond lengths with X-ray data .

Q. What strategies resolve contradictions in crystallographic data refinement using SHELXL?

  • Methodological Answer :
  • Challenge : Discrepancies in thermal parameters or occupancy factors for bulky substituents (e.g., butoxyphenyl group).
  • Solutions :

Iterative refinement cycles with SHELXL’s L.S. command to adjust anisotropic displacement parameters .

Use TWIN commands for twinned crystals, common in asymmetric indole derivatives .

  • Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions are modeled accurately .

Q. In metal coordination chemistry, how do spectroscopic methods confirm ligand binding modes?

  • Methodological Answer :
  • Synthesis : React with metal carbonyls (e.g., Mo(CO)₆) under UV light to form M(CO)₅(L) complexes .
  • Characterization :
  • FT-IR : CO stretching frequency shifts (Δν ~50–100 cm⁻¹) confirm metal-ligand bonding .
  • ¹H NMR : Deshielding of imine protons indicates coordination via C=N .
  • Advanced Insight : Tridentate binding (C=N, C=O, NH) in Mn complexes requires 2D NMR (HSQC) to resolve coupling patterns .

Q. How can researchers address discrepancies between DFT predictions and experimental reactivity?

  • Methodological Answer :
  • Case Study : If DFT underestimates electrophilic substitution at the indole C-5 position:

Solvent Effects : Incorporate polarizable continuum models (PCM) in simulations to account for solvation .

Experimental Cross-Validation : Use Hammett plots or kinetic isotope effects to compare theoretical vs. observed reaction rates.

  • Documentation : Report computational parameters (basis sets, convergence criteria) to enable reproducibility .

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